Dibromo(1,10-phenanthroline)copper(II)
Overview
Description
“Dibromo(1,10-phenanthroline)copper(II)” is a compound with the empirical formula C12H10Br2CuN2 . It has a molecular weight of 405.58 . The compound appears as a brown powder .
Physical And Chemical Properties Analysis
“Dibromo(1,10-phenanthroline)copper(II)” has a melting point of 280°C . Other physical and chemical properties such as solubility in water and density are not available .
Scientific Research Applications
Supramolecular Frameworks
Copper(II) complexes with 1,10-phenanthroline derivatives, such as Dibromo(1,10-phenanthroline)copper(II), have been utilized in the construction of supramolecular frameworks. These frameworks exhibit various crystallographic symmetries and packing fashions, showcasing diverse π–π stacking modes in crystal packing (Xu, Hu, Tao, & Huang, 2011).
DNA Interaction and Cytotoxicity
Copper(II) complexes, including those with 1,10-phenanthroline, have demonstrated potent DNA cleavage capabilities. They operate independently of exogenous reagents, displaying significant in vitro cytotoxicity towards cancer cells by generating intracellular reactive oxygen species (Prisecaru et al., 2012).
Catalytic Studies
1,10-Phenanthroline derivatives, when immobilized on polystyrene/divinylbenzene solid supports, are used in catalytic studies. This application demonstrates the versatility of 1,10-phenanthroline complexes in facilitating chemical reactions, such as copper-catalyzed coupling-cyclization (Slough, Krchňák, Helquist, & Canham, 2004).
Mechanism of Copper-Catalyzed Bond Formation
Investigations into the mechanism of copper-catalyzed C–N and C–O bond formations have shown that Copper(I) species associated with 1,10-phenanthroline play a crucial role. These findings offer insights into the chemical processes facilitated by such complexes (Lefèvre et al., 2012).
Photocatalytic Behavior
Studies on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes have highlighted their photocatalytic behavior. These complexes exhibit photoredox catalytic activity and the study of their photophysical properties contributes to a better understanding of their catalytic mechanisms (Cetin et al., 2017).
Novel Coordination Modes in Mixed-Ligand Complexes
Research has revealed new coordination modes of 1,10-phenanthroline in mixed-ligand copper(II) complexes. These findings extend our understanding of molecular interactions and the potential for developing novel complex structures (Molčanov, Jurić, & Kojić-Prodić, 2014).
Electrocatalytic Applications
1,10-Phenanthroline-copper complexes have shown potential in electrocatalytic applications, such as selective recognition of copper ions and hydrogen peroxide sensing. This opens avenues for the development of sensitive and specific assays in various fields (Gayathri & Senthil Kumar, 2014).
Safety And Hazards
properties
IUPAC Name |
dibromocopper;1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUHWXSXGSVTMY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2CuN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421996 | |
Record name | Dibromo(1,10-phenanthroline)copper(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromo(1,10-phenanthroline)copper(II) | |
CAS RN |
19319-86-9 | |
Record name | Dibromo(1,10-phenanthroline)copper(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromo(1,10-phenanthroline)copper(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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